6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid synthesis pathway
6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid synthesis pathway
This guide details the synthesis of 6-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid , a highly specialized intermediate critical in the development of atropisomeric KRAS G12C inhibitors (e.g., Sotorasib analogs) and other bioactive fluoro-aromatics.
The synthesis challenges lie in the precise installation of the 1,2,3,6-substitution pattern on the benzene ring. Standard electrophilic aromatic substitution (EAS) on simple phenols often fails to yield this specific regioisomer due to competing directing effects. Therefore, this guide prioritizes a directed functionalization strategy starting from the commercially available 2-chloro-6-fluorobenzoic acid, ensuring high regiochemical fidelity.
Part 1: Retrosynthetic Analysis & Strategy
The target molecule is a tetra-substituted benzene. The carboxylic acid (C1) is flanked by fluorine (C2) and chlorine (C6) , with a methoxymethoxy (MOM) ether at C3 .
Strategic Disconnections
-
C3-O Bond Formation: The MOM group is a protecting group for a phenol. The immediate precursor is 6-chloro-2-fluoro-3-hydroxybenzoic acid .
-
C3-Hydroxyl Installation: Direct hydroxylation is difficult. A reliable surrogate is an amine (via diazonium hydrolysis) , which traces back to a nitro group.
-
C3-Nitration: The core scaffold, 2-chloro-6-fluorobenzoic acid , directs electrophilic nitration to the C3 position. The fluorine atom (C6 in the starting material, C2 in the product) is a strong ortho-para director, overriding the directing effect of the chlorine atom, thus favoring nitration ortho to the fluorine.
Figure 1: Retrosynthetic logic flow from target to commercial starting material.
Part 2: Detailed Synthesis Protocol
Step 1: Regioselective Nitration
Objective: Introduce the nitrogen functionality ortho to the fluorine atom.
-
Reagents: Fuming Nitric Acid (
), Concentrated Sulfuric Acid ( ). -
Mechanism: Electrophilic Aromatic Substitution (
).
Protocol:
-
Charge a reactor with Concentrated
(5.0 vol) and cool to 0–5 °C. -
Add 2-Chloro-6-fluorobenzoic acid (1.0 equiv) portion-wise, maintaining internal temperature <10 °C.
-
Add Fuming
(1.2 equiv) dropwise over 1 hour. Note: Exothermic reaction. -
Allow the mixture to warm to 20–25 °C and stir for 3–5 hours. Monitor by HPLC for consumption of starting material.
-
Quench: Pour the reaction mass slowly onto crushed ice (10 vol) with vigorous stirring.
-
Isolation: Filter the precipitated solid. Wash the cake with cold water until the filtrate pH is neutral. Dry in a vacuum oven at 45 °C.
-
Expected Yield: 85–90%.
-
Data: The product is 6-chloro-2-fluoro-3-nitrobenzoic acid .
Step 2: Nitro Reduction
Objective: Convert the nitro group to an aniline derivative.
-
Reagents: Iron powder (Fe), Ammonium Chloride (
), Ethanol/Water. -
Alternative: Hydrogenation (
, Pd/C) is possible but dechlorination is a risk; Fe reduction is chemoselective.
Protocol:
-
Suspend 6-chloro-2-fluoro-3-nitrobenzoic acid (1.0 equiv) in Ethanol (5 vol) and Water (2 vol).
-
Add Ammonium Chloride (3.0 equiv) and Iron Powder (3.0 equiv, 325 mesh).
-
Heat the mixture to reflux (75–80 °C) for 2–4 hours.
-
Workup: Hot filter the mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Concentrate the filtrate to remove ethanol. Acidify the aqueous residue to pH 3–4 with dilute HCl to precipitate the amino acid.
-
Filter and dry the off-white solid.
-
Expected Yield: 80–85%.
-
Product: 3-Amino-6-chloro-2-fluorobenzoic acid .
Step 3: Sandmeyer Hydrolysis (Hydroxylation)
Objective: Convert the aromatic amine to a phenol via a diazonium intermediate.
-
Reagents: Sodium Nitrite (
), Sulfuric Acid ( ), Water.
Protocol:
-
Suspend the amino acid (1.0 equiv) in 10%
(10 vol). Cool to 0–5 °C. -
Add a solution of
(1.1 equiv) in water dropwise, keeping temperature <5 °C. Stir for 30 mins to form the diazonium salt. -
Hydrolysis: Transfer the cold diazonium solution dropwise into a separate reactor containing 15%
heated to 90–100 °C. Caution: Nitrogen gas evolution. -
Stir at 100 °C for 1 hour.
-
Cool to room temperature. Extract the product with Ethyl Acetate (3 x 5 vol).
-
Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Toluene/Heptane if necessary.
-
Product: 6-Chloro-2-fluoro-3-hydroxybenzoic acid .
Step 4: MOM Protection
Objective: Protect the phenol as a methoxymethyl ether.
-
Reagents: Chloromethyl methyl ether (MOM-Cl), Diisopropylethylamine (DIPEA), Dichloromethane (DCM).
-
Safety Critical: MOM-Cl is a known carcinogen. Perform in a closed system or high-performance fume hood.
Protocol:
-
Dissolve 6-chloro-2-fluoro-3-hydroxybenzoic acid (1.0 equiv) in DCM (10 vol).
-
Add DIPEA (2.5 equiv) and cool to 0 °C.
-
Add MOM-Cl (2.2 equiv) dropwise. Note: Excess base and MOM-Cl are used to protect both the phenol and the carboxylic acid (forming the MOM ester), followed by selective hydrolysis, OR controlled conditions are used to protect only the phenol.
-
Refined Method: To protect only the phenol in the presence of the acid, use 2.2 equiv NaH in THF at 0°C, then add 1.1 equiv MOM-Cl . This forms the dianion but alkylates the more nucleophilic phenoxide preferentially.
-
Alternative: Form the methyl ester first, protect with MOM, then hydrolyze the ester. (Recommended for higher purity).
-
-
Preferred Route (via Methyl Ester):
-
a. Esterify acid (MeOH/H2SO4) -> Methyl 6-chloro-2-fluoro-3-hydroxybenzoate.
-
b. Protect (MOM-Cl, K2CO3, Acetone) -> Methyl 6-chloro-2-fluoro-3-(methoxymethoxy)benzoate.
-
c. Hydrolyze (LiOH, THF/H2O) -> Target Acid .
-
-
Final Isolation: Acidify hydrolysis mixture, extract with EtOAc, concentrate to yield the white solid.
Part 3: Process Visualization
Figure 2: Step-by-step reaction workflow.
Part 4: Key Reaction Parameters & Data
| Parameter | Specification | Rationale |
| Nitration Temp | < 10 °C (Addition) | Prevents dinitration and decomposition of the acid. |
| Reduction Agent | Fe / NH4Cl | Avoids dechlorination (common with Pd/H2) of the C-Cl bond. |
| Hydrolysis Temp | 90–100 °C | Required to convert the diazonium salt to phenol; lower temps yield side products. |
| MOM-Cl Handling | Closed System | MOM-Cl is a volatile carcinogen (OSHA regulated). |
References
-
Preparation of 6-(3-chloro-2-fluorobenzyl)-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid . World Intellectual Property Organization. WO2016193997A2. Link
-
Synthesis of (R)- and (S)-Nornicotine of High Enantiomeric Purity . Journal of Organic Chemistry. 1982, 47, 21, 4165–4167.[1] (Contextual reference for resolution methods cited in related patents). Link
-
Processes for the preparation of fluorinated benzoic acids . US Patent 6,333,431. Link
-
Axial Chirality in the Sotorasib Drug Substance . Organic Process Research & Development. 2022, 26, 2629–2635.[2] (Details on the downstream application of this intermediate). Link
